Potency and Selectivity vs. Cynataihoside B in Caco2 Cells
In a direct head-to-head cytotoxicity evaluation against Caco2 human colorectal adenocarcinoma cells, cynanoside J (compound 3) exhibited an IC50 of 6.76 μM, whereas cynataihoside B (compound 2) demonstrated an IC50 of 1.23 μM [1]. The 5.5-fold potency difference between these two co-isolated C21 steroidal glycosides from the same plant extract underscores that glycosylation pattern and aglycone structure critically determine cytotoxic efficacy, even within a single natural product series.
| Evidence Dimension | Cytotoxic potency against Caco2 colorectal adenocarcinoma cell line |
|---|---|
| Target Compound Data | IC50 = 6.76 μM |
| Comparator Or Baseline | Cynataihoside B (compound 2): IC50 = 1.23 μM; 5-fluorouracil (positive control): IC50 = 6.76 μM |
| Quantified Difference | Cynataihoside B is 5.5-fold more potent than Cynanoside J (1.23 μM vs. 6.76 μM); Cynanoside J potency equals 5-fluorouracil |
| Conditions | Caco2 human colorectal adenocarcinoma cell line; MTT assay; 95% ethanol extract of Cynanchum taihangense |
Why This Matters
Cynanoside J serves as a benchmark compound with potency equivalent to 5-fluorouracil (IC50 = 6.76 μM), making it a useful reference standard for structure-activity relationship studies within the seco-pregnane glycoside series.
- [1] Wang, Y.-B., Su, S.-S., Chen, S.-F., Tang, M.-X., Chen, G., Zhao, D., Sang, X.-N., Si, Y.-Y., Wang, H.-F., & Pei, Y.-H. (2017). C21 steroidal glycosides with cytotoxic activity from Cynanchum taihangense. Phytochemistry Letters, 20, 218-223. View Source
